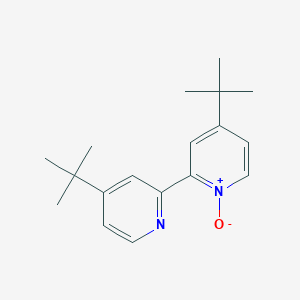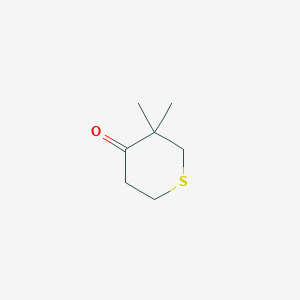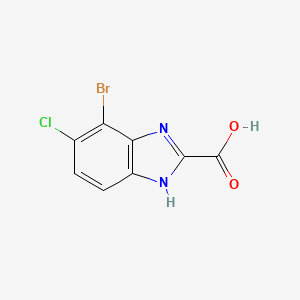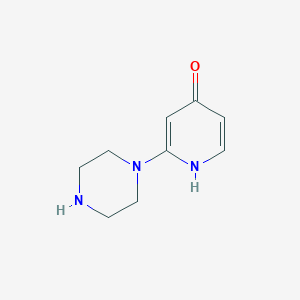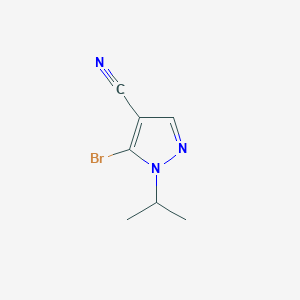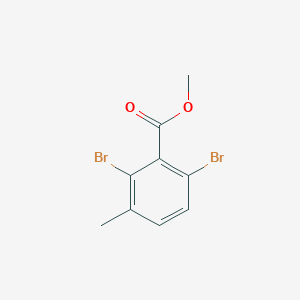![molecular formula C9H9BrN2O2 B13673194 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Final Steps: The intermediate undergoes further reactions to introduce the methanol group and complete the synthesis.
Industrial Production Methods
化学反应分析
Types of Reactions
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted pyrazolo[1,5-a]pyridines.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding methyl derivatives.
科学研究应用
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit certain enzymes or receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Pathways Involved: The compound can modulate signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and growth.
相似化合物的比较
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another pyrazolo[1,5-a]pyridine derivative with similar structural features.
6-Bromopyridine-3-methanol: A simpler compound with a bromopyridine core and a methanol group.
Uniqueness
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3 |
InChI 键 |
FQCZNTGRUPRQGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN2C(=C(C=N2)CO)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


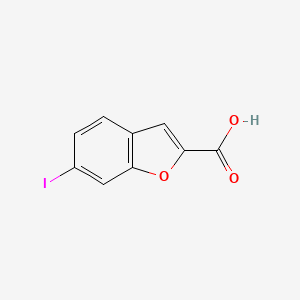
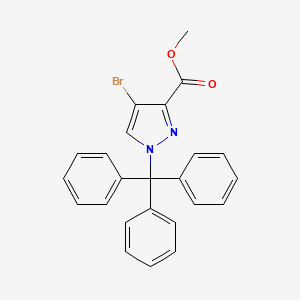
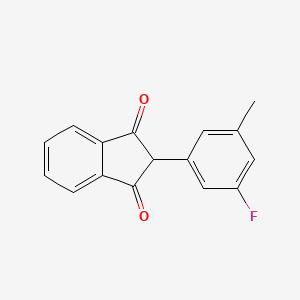
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
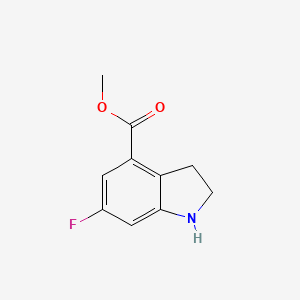
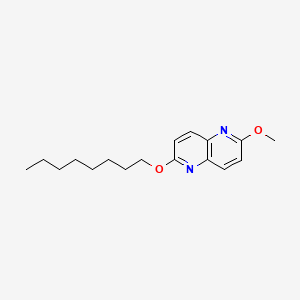
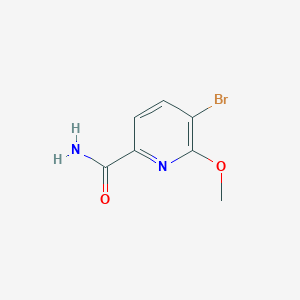
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
